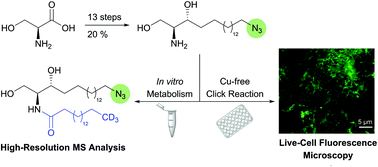Azidosphinganine enables metabolic labeling and detection of sphingolipid de novo synthesis†
Organic & Biomolecular Chemistry Pub Date: 2021-01-20 DOI: 10.1039/D0OB02592E
Abstract
Here were report the combination of biocompatible click chemistry of ω-azidosphinganine with fluorescence microscopy and mass spectrometry as a powerful tool to elaborate the sphingolipid metabolism. The azide probe was efficiently synthesized over 13 steps starting from L-serine in an overall yield of 20% and was used for live-cell fluorescence imaging of the endoplasmic reticulum in living cells by bioorthogonal click reaction with a DBCO-labeled fluorophore revealing that the incorporated analogue is mainly localized in the endoplasmic membrane like the endogenous species. A LC-MS(/MS)-based microsomal in vitro assay confirmed that ω-azidosphinganine mimics the natural species enabling the identification and analysis of metabolic breakdown products of sphinganine as a key starting intermediate in the complex sphingolipid biosynthetic pathways. Furthermore, the sphinganine-fluorophore conjugate after click reaction was enzymatically tolerated to form its dihydroceramide and ceramide metabolites. Thus, ω-azidosphinganine represents a useful biofunctional tool for metabolic investigations both by in vivo fluorescence imaging of the sphingolipid subcellular localization in the ER and by in vitro high-resolution mass spectrometry analysis. This should reveal novel insights of the molecular mechanisms sphingolipids and their processing enzymes have e.g. in infection.


Recommended Literature
- [1] Effect of the solvent quality on the structural rearrangement of spherical brushes: coarse-grained models
- [2] Novel self-assembling system based on resorcinarene and cationic surfactant†
- [3] Contents list
- [4] Advanced charged membranes with highly symmetric spongy structures for vanadium flow battery application†
- [5] Near-infrared light triggered drug release from mesoporous silica nanoparticles
- [6] An intuitional hierarchical assembly of cluster–organic frameworks with a thickness of 1.97 nm from a discrete Co14 cluster†
- [7] Pan-transcriptomic analysis identified common differentially expressed genes of Acinetobacter baumannii in response to polymyxin treatments†
- [8] New type of complex alkali and alkaline earth metal borates with isolated (B12O24)12− anionic group†
- [9] Molecular investigation of evaporation of biodroplets containing single-strand DNA on graphene surface†
- [10] The effect of giving certain oils in the daily diet of cows on the composition of butter fat

Journal Name:Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 137361-05-8
-
CAS no.: 121578-13-0
-
CAS no.: 1517-51-7









